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Abstract
Levophacetoperane hydrochloride, the (R,R)-enantiomer of phacetoperane, is a

psychostimulant that acts as a competitive inhibitor of norepinephrine (NE) and dopamine (DA)

reuptake. Structurally, it is the reverse ester of methylphenidate. Historically used as an

antidepressant and anorectic, Levophacetoperane is now being investigated as a potentially

safer and more potent alternative to traditional stimulants for the treatment of Attention-

Deficit/Hyperactivity Disorder (ADHD). This document provides a comprehensive overview of

the pharmacology of Levophacetoperane hydrochloride, including its mechanism of action,

pharmacodynamics, and available clinical insights. While quantitative data on binding affinities,

pharmacokinetics, and clinical trial outcomes are not fully available in publicly accessible

literature, this guide synthesizes the existing knowledge to support further research and

development.

Introduction
Levophacetoperane (also known under the developmental code NLS-3) is a central nervous

system (CNS) stimulant developed by Rhône-Poulenc in the 1950s.[1] It was previously

marketed as Lidepran® for the treatment of obesity and depression.[2][3] Its chemical structure

as the reverse ester of methylphenidate distinguishes its pharmacological profile from other

catecholaminergic agents like amphetamine.[2][3] Recent research has renewed interest in
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Levophacetoperane for ADHD, suggesting a favorable benefit/risk balance compared to other

stimulants.[2][3]

Mechanism of Action & Pharmacodynamics
Levophacetoperane hydrochloride's primary mechanism of action is the competitive

inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This

inhibition leads to an increase in the extracellular concentrations of norepinephrine and

dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic

neurotransmission.

The stimulant effects of Levophacetoperane are attributed to its action on these key

catecholamine systems.[2][3] It has been shown to inhibit norepinephrine uptake in the rat

hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex.[5]

Signaling Pathway
The proposed mechanism involves the blockade of presynaptic transporters, preventing the

reuptake of released neurotransmitters. This leads to prolonged signaling at postsynaptic

receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/367343967_NLS-3_Levophacetoperane_or_RR_Phacetoperane_A_Reverse_Ester_of_Methylphenidate_A_Literature_Review
https://wicri-demo.istex.fr/Wicri/Biologie/Animaux/explor/BuffonV1/Site/fr/Main/Exploration/indexItem.php?index=AffRegion.i&key=%C3%8Ele-de-France
https://www.benchchem.com/product/b1675172?utm_src=pdf-body
https://www.science.gov/topicpages/p/pharmacokinetic+parameters+cmax
https://www.researchgate.net/publication/367343967_NLS-3_Levophacetoperane_or_RR_Phacetoperane_A_Reverse_Ester_of_Methylphenidate_A_Literature_Review
https://wicri-demo.istex.fr/Wicri/Biologie/Animaux/explor/BuffonV1/Site/fr/Main/Exploration/indexItem.php?index=AffRegion.i&key=%C3%8Ele-de-France
https://www.researchgate.net/publication/381263541_From_past_to_future_50_years_of_pharmacological_interventions_to_treat_narcolepsy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Synaptic Cleft

Postsynaptic Neuron

Norepinephrine
Vesicles

NE

Release

Dopamine
Vesicles

DA

Release

Norepinephrine
Transporter (NET)

Dopamine
Transporter (DAT)

Reuptake

Postsynaptic
NE Receptors

Binds

Reuptake

Postsynaptic
DA Receptors

Binds

Levophacetoperane
Hydrochloride

Inhibits Inhibits

Click to download full resolution via product page

Caption: Proposed mechanism of action for Levophacetoperane hydrochloride.

Binding Profile
A complete binding profile assay has been conducted for Levophacetoperane (NLS-3), which

confirmed its potential benefit with a higher benefit/risk ratio compared to other stimulants.[2][3]
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However, the specific quantitative data from these assays, such as Ki or IC50 values for DAT

and NET, are not available in the public domain literature reviewed for this document.

Table 1: Monoamine Transporter Binding Affinity

Transport
er

Ligand Species
Assay
Type

Ki (nM) IC50 (nM)
Referenc
e

Dopamin
e
Transport
er (DAT)

Levophac
etoperan
e

N/A
Radioliga
nd
Binding

Data Not
Available

Data Not
Available

[2][3]

Norepinep

hrine

Transporte

r (NET)

Levophace

toperane
N/A

Radioligan

d Binding

Data Not

Available

Data Not

Available
[2][3]

Serotonin

Transporte

r (SERT)

Levophace

toperane
N/A

Radioligan

d Binding

Data Not

Available

Data Not

Available
[2][3]

Note: Specific quantitative binding affinity data for Levophacetoperane hydrochloride were

not available in the reviewed literature. The table structure is provided for future data insertion.

Pharmacokinetics
Detailed pharmacokinetic parameters for Levophacetoperane hydrochloride in humans,

such as absorption, distribution, metabolism, excretion, half-life, and bioavailability, have been

assessed but the quantitative results are not publicly available.

Table 2: Human Pharmacokinetic Parameters
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Parameter Value Unit
Route of
Administrat
ion

Subject
Population

Reference

Tmax (Time
to Peak
Concentrati
on)

Data Not
Available

hours Oral N/A N/A

Cmax (Peak

Plasma

Concentratio

n)

Data Not

Available
ng/mL Oral N/A N/A

AUC (Area

Under the

Curve)

Data Not

Available
ng·h/mL Oral N/A N/A

t1/2

(Elimination

Half-Life)

Data Not

Available
hours Oral N/A N/A

Bioavailability
Data Not

Available
% Oral N/A N/A

Note: Specific quantitative pharmacokinetic data for Levophacetoperane hydrochloride in

humans were not available in the reviewed literature. The table is structured for future data

population.

Clinical Studies
Levophacetoperane has a history of clinical use, with reports indicating its application in nearly

one thousand children and adolescents, where it was generally well-tolerated with fewer side

effects compared to other treatments.[2][3] Despite this extensive use, detailed results from

controlled clinical trials, particularly for ADHD, are not readily available in the public domain.

Table 3: Summary of Clinical Trial Data for ADHD
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Note: Specific quantitative data from controlled clinical trials of Levophacetoperane for ADHD

were not available in the reviewed literature. The table reflects the qualitative information found.

Experimental Protocols
In Vitro Neurotransmitter Uptake Assay
The following protocol is a representative methodology for assessing the inhibition of dopamine

and norepinephrine uptake by Levophacetoperane hydrochloride, based on standard

techniques in the field.
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Preparation

Assay Procedure

Data Analysis

1. Cell Culture:
HEK293 cells expressing

human DAT or NET

2. Cell Plating:
Plate cells in 96-well plates

and grow to confluence

3. Pre-incubation:
Incubate cells with varying

concentrations of Levophacetoperane
or vehicle control

4. Substrate Addition:
Add radiolabeled substrate

([3H]Dopamine or [3H]Norepinephrine)

5. Incubation:
Incubate for a defined period

at 37°C to allow uptake

6. Termination & Lysis:
Terminate uptake by rapid washing
with ice-cold buffer and lyse cells

7. Scintillation Counting:
Quantify intracellular radioactivity

8. IC50/Ki Calculation:
Determine the concentration of
Levophacetoperane that inhibits

50% of uptake (IC50) and calculate
the inhibition constant (Ki)

Click to download full resolution via product page

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.
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Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human

dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured

under standard conditions.

Cell Plating: Cells are seeded into 96-well microplates and allowed to form a confluent

monolayer.

Pre-incubation: The cell medium is replaced with a buffer solution containing various

concentrations of Levophacetoperane hydrochloride or a vehicle control. The plates are

pre-incubated for a specified time.

Uptake Initiation: A solution containing a fixed concentration of radiolabeled substrate (e.g.,

[³H]dopamine or [³H]norepinephrine) is added to each well to initiate the uptake reaction.

Incubation: The plates are incubated at 37°C for a short period (e.g., 10 minutes) to allow for

transporter-mediated uptake.

Uptake Termination: The uptake is terminated by rapidly aspirating the solution and washing

the cells multiple times with ice-cold buffer.

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is

measured using a liquid scintillation counter.

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of

a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET). Specific uptake is

calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition

at each concentration of Levophacetoperane is calculated, and the data are fitted to a

sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be

calculated using the Cheng-Prusoff equation.

Conclusion
Levophacetoperane hydrochloride is a promising psychostimulant with a well-defined

mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its historical

clinical use suggests a good tolerability profile. However, a comprehensive understanding of its
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pharmacology is hampered by the lack of publicly available quantitative data on its binding

affinities, pharmacokinetic profile, and the results of modern, well-controlled clinical trials.

Further research and the publication of this key data are essential to fully characterize the

therapeutic potential of Levophacetoperane for the treatment of ADHD and other CNS

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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